molecular formula C12H14N2O3 B2848634 N-(cyanomethyl)-3-methoxy-4-(methoxymethyl)benzamide CAS No. 1797037-86-5

N-(cyanomethyl)-3-methoxy-4-(methoxymethyl)benzamide

Cat. No.: B2848634
CAS No.: 1797037-86-5
M. Wt: 234.255
InChI Key: MLPUDHXMQUBXFP-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-methoxy-4-(methoxymethyl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-methoxy-4-(methoxymethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced benzamide compounds. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

N-(cyanomethyl)-3-methoxy-4-(methoxymethyl)benzamide has several scientific research applications:

Properties

IUPAC Name

N-(cyanomethyl)-3-methoxy-4-(methoxymethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-16-8-10-4-3-9(7-11(10)17-2)12(15)14-6-5-13/h3-4,7H,6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPUDHXMQUBXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)C(=O)NCC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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